molecular formula C7H9N3O2 B2672890 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1546503-33-6

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No. B2672890
CAS RN: 1546503-33-6
M. Wt: 167.168
InChI Key: LLUFKWAAYDJFAI-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” is a type of heterocyclic system . The term “triazolopyridine” includes five types of heterocyclic systems with one subtype being [1,2,3]triazolo[1,5-a]pyridine . The synthesis and applications of the fully aromatic congeners have been reviewed in 2002 and 2010 . Their applications range from fluorescent materials to building blocks in supramolecular chemistry, which are known to form polynuclear complexes with different metal ions .


Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” involves an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . This provides an intermediate, which undergoes in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yields “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” in 78% yield .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” is complex, involving a triazolopyridine core . This core is part of a larger heterocyclic system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” include an S N 2 reaction and a Huisgen azide–alkyne cycloaddition . The S N 2 reaction forms an intermediate, which then undergoes the cycloaddition .

Scientific Research Applications

Additionally, a rapid and facile method has been reported for the general synthesis of 3-aryl substituted 4,5,6,7-tetrahydrotriazolopyrazines under palladium–copper catalysis, expanding the scope of their applications .

Future Directions

The future directions for “4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine” could involve further exploration of its potential applications. For instance, it has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system . It has also been used in the construction of bicyclic fused triazolium ionic liquids, designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides .

properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h3,5H,1-2,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUFKWAAYDJFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=NN2CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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